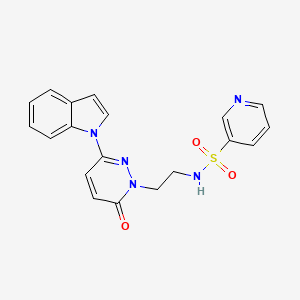

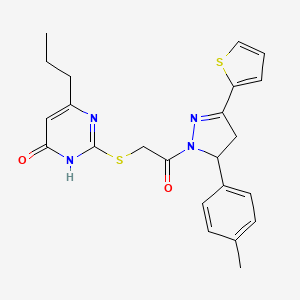

1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound is of great interest due to its unique chemical structure and its potential to act as a useful tool for the development of new drugs.

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A study by Banoji et al. (2022) presents a one-pot synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity. This method involves the use of ethyl 2-cyanoacetate and pyrazole aldehydes, relevant to the synthesis of compounds related to 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole. These compounds could potentially be used as fluorescence probes in biological imaging due to their emission properties in the redshift region (Banoji et al., 2022).

Preparation of New Pyrazole Derivatives

Guillou and Janin (2010) describe a simplified preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, leading to iodinated pyrazole derivatives. These derivatives open pathways to access a variety of pyrazole series, highlighting the versatility of pyrazole derivatives in chemical synthesis (Guillou & Janin, 2010).

Tautomerism in NH-Pyrazoles

The work of Cornago et al. (2009) examines the tautomerism of NH-pyrazoles, which includes compounds like 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole. Tautomerism, particularly in NH-pyrazoles, is important in understanding their chemical behavior and potential applications in various scientific fields (Cornago et al., 2009).

Synthesis of Pyrazole Derivatives for Biological Applications

A study by Coutant and Janin (2014) on the Negishi cross-coupling reaction with benzylzinc halides describes the synthesis of pyrazole derivatives. This research could be relevant for the synthesis and modification of compounds like 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole, potentially leading to the development of new chemical entities (Coutant & Janin, 2014).

Pyrazole Derivatives in Medicine and Pharmacy

Fedotov et al. (2022) highlight the strategic role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy. Their research emphasizes the chemical modification capabilities and pharmacological potential of these derivatives, relevant to the scientific applications of 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole (Fedotov et al., 2022).

properties

IUPAC Name |

1-ethyl-4-iodo-3-(methoxymethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-3-10-4-6(8)7(9-10)5-11-2/h4H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZIUQWBQAOFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)COC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2413974.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2413979.png)

![N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413981.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2413985.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413988.png)

![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone](/img/structure/B2413993.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)